molecular formula C6H8O3 B6241902 5-(hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one CAS No. 2624142-54-5

5-(hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one

Cat. No.: B6241902
CAS No.: 2624142-54-5
M. Wt: 128.1
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Description

5-(hydroxymethyl)-3-oxabicyclo[310]hexan-2-one is a carbobicyclic compound that features a bicyclo[310]hexane structure substituted with a hydroxymethyl group at the 5-position and an oxo group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one can be achieved through several methods. One common approach involves the use of chiral epoxides as starting materials. For instance, ®-1,2-epoxyhex-5-ene can be used as a precursor. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar processes could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the hydroxymethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 5-(carboxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one.

    Reduction: Formation of 5-(hydroxymethyl)-3-hydroxybicyclo[3.1.0]hexane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one involves its interaction with specific molecular targets. For example, it has been studied as a ligand for the adenosine A3 receptor, which is involved in purinergic signaling. The compound binds to the receptor, modulating its activity and influencing downstream signaling pathways related to inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one is unique due to the presence of both a hydroxymethyl group and an oxo group on the bicyclic structure. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

2624142-54-5

Molecular Formula

C6H8O3

Molecular Weight

128.1

Purity

95

Origin of Product

United States

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